Cas no 1806337-11-0 (4-Bromo-3-(2-cyanoethyl)benzoic acid)

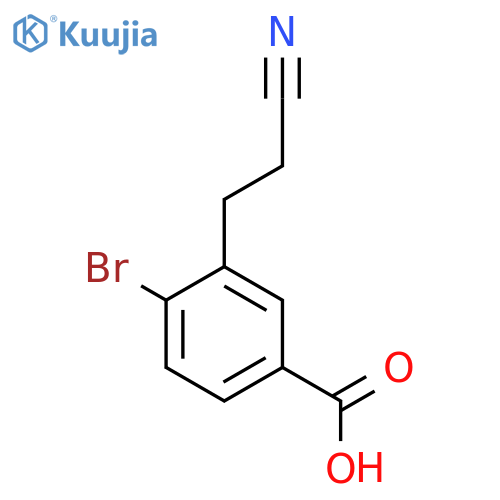

1806337-11-0 structure

商品名:4-Bromo-3-(2-cyanoethyl)benzoic acid

CAS番号:1806337-11-0

MF:C10H8BrNO2

メガワット:254.080021858215

CID:4972777

4-Bromo-3-(2-cyanoethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-(2-cyanoethyl)benzoic acid

-

- インチ: 1S/C10H8BrNO2/c11-9-4-3-8(10(13)14)6-7(9)2-1-5-12/h3-4,6H,1-2H2,(H,13,14)

- InChIKey: YOOFBWDNHCYIJU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=O)O)C=C1CCC#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 258

- トポロジー分子極性表面積: 61.1

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-Bromo-3-(2-cyanoethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022593-1g |

4-Bromo-3-(2-cyanoethyl)benzoic acid |

1806337-11-0 | 97% | 1g |

1,519.80 USD | 2021-06-24 | |

| Alichem | A013022593-500mg |

4-Bromo-3-(2-cyanoethyl)benzoic acid |

1806337-11-0 | 97% | 500mg |

798.70 USD | 2021-06-24 | |

| Alichem | A013022593-250mg |

4-Bromo-3-(2-cyanoethyl)benzoic acid |

1806337-11-0 | 97% | 250mg |

504.00 USD | 2021-06-24 |

4-Bromo-3-(2-cyanoethyl)benzoic acid 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1806337-11-0 (4-Bromo-3-(2-cyanoethyl)benzoic acid) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量